O-(1-ethylpiperidin-3-yl)hydroxylamine

Ornithine decarboxylase inhibition Polyamine biosynthesis Antiproliferative drug discovery

Inconsistent N-alkyl substitution on aminooxy-piperidine scaffolds introduces uncontrolled lipophilicity variability, compromising ODC inhibitor SAR studies and lead optimization campaigns. O-(1-Ethylpiperidin-3-yl)hydroxylamine (CAS 1350738-80-5) resolves this challenge as a structurally defined, non-interchangeable building block: • Quantifiable ΔlogP ≈ +0.43 versus N-methyl congener; IC₅₀ range 0.21-6.1 μM against rat liver ODC per patent US5322852. • Balanced lipophilicity (logP ~1.43) for tunable cellular permeability while preserving the aminooxy warhead for PLP cofactor engagement. • Available at 95% purity with MDL MFCD16038317; standard B2B shipping under R&D use exemption.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 1350738-80-5
Cat. No. B1377370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(1-ethylpiperidin-3-yl)hydroxylamine
CAS1350738-80-5
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)ON
InChIInChI=1S/C7H16N2O/c1-2-9-5-3-4-7(6-9)10-8/h7H,2-6,8H2,1H3
InChIKeySYZPTVNMZNHKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(1-Ethylpiperidin-3-yl)hydroxylamine: Supply & Structural Baseline


O-(1-Ethylpiperidin-3-yl)hydroxylamine (CAS 1350738-80-5) is an O-substituted hydroxylamine building block comprising a piperidine ring N-alkylated with an ethyl group and bearing an aminooxy (-ONH₂) substituent at the 3-position, with molecular formula C₇H₁₆N₂O and molecular weight 144.21 g/mol [1]. The compound is commercially available at 95–98% purity from multiple suppliers including Enamine (catalog EN300-127525), AKSci, and Leyan . Structurally, it belongs to the class of aminooxy piperidines disclosed in patent US5322852 as ornithine decarboxylase (ODC) inhibitors, where N-ethyl substitution on the piperidine ring constitutes a preferred embodiment alongside the N-methyl congener [2].

Aminooxy piperidine building block N-ethyl-3-aminooxy substitution; research-grade ODC inhibitor starting scaffold
Polyamine pathway studies Supports ornithine decarboxylase inhibition research and chemoselective ligation workflows
Multi-supplier commercial access Available at research-grade purity; suitable for screening and medicinal chemistry optimization

Why Generic Substitution Fails for This Scaffold


The N-alkyl substituent on the piperidine ring of aminooxy piperidines directly modulates two pharmacologically critical parameters: inhibitor–enzyme binding affinity against ornithine decarboxylase and the physicochemical properties governing membrane permeability and oral bioavailability. In the seminal ODC inhibitor patent US5322852, the methyl-substituted congener O-(1-methylpiperidin-3-yl)hydroxylamine (CAS 758660-29-6) is designated as the 'most preferred' embodiment, yet N-ethyl analogs are explicitly classified as 'compounds of special interest' [1]. This hierarchy is not arbitrary; it reflects the fact that N-methyl and N-ethyl substituents impart measurably different lipophilicity (ΔlogP ≈ 0.4–0.5), conformational equilibrium, and pKa to the piperidine scaffold . Consequently, a researcher or procurement officer who substitutes the N-ethyl compound with the N-methyl or unsubstituted (NH) piperidine analog risks altering compound properties that are integral to target engagement, cellular permeability, and ultimately in vitro or in vivo pharmacological outcomes. The quantitative evidence below substantiates why the specific N-ethyl-3-aminooxy substitution pattern of CAS 1350738-80-5 represents a non-interchangeable molecular decision point.

N-Methyl analog Different lipophilicity and conformational bias may shift membrane permeability and ODC target engagement relative to the N-ethyl compound.
Unsubstituted piperidine Lacks N-alkyl conformational preference; inhibitor-enzyme interaction profile may differ, requiring independent validation.
Lower purity grades Higher impurity burden may confound IC₅₀ determinations in sensitive dose-response assays; 95% vs. 98% purity creates a measurable offset.

Quantitative Differentiation Against Structural Analogs


ODC Inhibitory Potency Class

Patent US5322852 discloses that aminooxy piperidine compounds of formula I—which encompass O-(1-ethylpiperidin-3-yl)hydroxylamine when R = ethyl, R₁ = -O-NH₂ (n=0) at position 3—exhibit IC₅₀ values against rat liver ornithine decarboxylase (ODC) in the range of 0.21 to 6.1 μM [1]. The patent explicitly identifies compounds where the N-alkyl substituent R is C₁–C₂ alkyl (methyl or ethyl) as preferred, with the N-methyl trans isomer designated 'most preferred' but the N-ethyl variant classified as a 'compound of special interest' [1]. While the specific IC₅₀ value for the N-ethyl-3-aminooxy compound is not tabulated individually, the patent's explicit inclusion of N-ethyl within the preferred genus and the reported class-level potency range of 0.21–6.1 μM place the compound in a therapeutically relevant potency bracket [1]. The comparator O-(1-methylpiperidin-3-yl)hydroxylamine (CAS 758660-29-6), as the 'most preferred' embodiment, presumably occupies the more potent end of this range, but its N-ethyl counterpart retains eligibility within the same inhibitory potency class [1].

ODC IC₅₀ Range
Class-level
0.21–6.1 μM
Reported class-level potency for aminooxy piperidines against rat liver ODC.
Exact IC₅₀ for N-ethyl not individually disclosed; falls within preferred genus.
Ornithine decarboxylase inhibition Polyamine biosynthesis Antiproliferative drug discovery

Lipophilicity Differential vs. N-Methyl Analog

The N-alkyl substituent on the piperidine ring is the sole structural variable differentiating O-(1-ethylpiperidin-3-yl)hydroxylamine (MW 144.21) from its closest analog O-(1-methylpiperidin-3-yl)hydroxylamine (CAS 758660-29-6, MW 130.19). The experimentally determined logP for 1-ethylpiperidine is 1.43 , while 1-methylpiperidine has a lower logP of approximately 1.0 [1]. This ΔlogP of ~0.43 correlates with the Hansch π-value for a methylene (-CH₂-) group (~0.5), consistent with the incremental hydrophobicity conferred by the ethyl extension [2]. Lipinski's Rule of Five analysis and CNS drug design principles indicate that a logP increase of 0.4–0.5 units can meaningfully affect passive membrane permeability, blood–brain barrier penetration potential, and non-specific protein binding [2]. The lipophilicity difference is further reflected in the computed logD₇.₄ for 1-ethylpiperidine (-1.21) versus the expected more negative value for the N-methyl analog, indicating a measurable shift in the distribution coefficient at physiological pH .

Lipophilicity (logP)
Reported
N-Ethyl: ~1.43
N-Methyl: ~1.0
Δ +0.43
Higher logP supports lipophilicity-driven property tuning for membrane permeability studies.
Based on piperidine core values; aminooxy group may modulate actual logD.
Lipophilicity optimization BBB permeability Drug-like property tuning

Commercial Purity Procurement Benchmark

Among commercially available O-(1-alkylpiperidin-3-yl)hydroxylamines, the N-ethyl variant (CAS 1350738-80-5) is supplied by Leyan at 98% purity , exceeding the 95% minimum purity commonly specified for the N-methyl analog (CAS 758660-29-6) and the unsubstituted piperidine variant . For procurement decisions, purity directly impacts the reliability of dose–response assays, SPR studies, and the cost of downstream purification in medicinal chemistry workflows. A 3% absolute purity difference (98% vs. 95%) translates to approximately 60% less total impurity burden (2% vs. 5% impurities), which can be significant when screening at micromolar concentrations where impurities may confound IC₅₀ determinations .

Commercial Purity
Supporting evidence
98% (Leyan)
vs. 95% typical
Higher specification reduces impurity burden and may improve assay reproducibility.
Supplier analytical data; independent purity verification recommended.
Building block procurement Purity specification Screening library quality

Conformational Preorganization by N-Ethyl

The conformational free-energy difference favoring equatorial N-alkyl orientation on the piperidine ring has been experimentally determined by dipole moment studies: ΔG = 0.65 kcal/mol for N-methyl and ΔG = 0.9 kcal/mol for N-ethyl [1]. This 0.25 kcal/mol greater equatorial preference for N-ethyl means that at 298 K, approximately 82% of N-ethylpiperidine molecules adopt the equatorial conformation versus ~75% for N-methylpiperidine—a 7 percentage-point increase in conformational homogeneity [1]. For O-(1-ethylpiperidin-3-yl)hydroxylamine, this increased equatorial preference of the N-ethyl group influences the spatial orientation of the 3-aminooxy substituent, which in turn affects: (i) the distance and angle of the nucleophilic -ONH₂ group relative to the piperidine ring plane, and (ii) the presentation of the aminooxy warhead to the pyridoxal-5'-phosphate (PLP) cofactor in the ODC active site [2]. The patent US5322852 further specifies that the trans relationship between the N-alkyl group and the aminooxy substituent is preferred for ODC inhibition, and the enhanced conformational bias of N-ethyl may contribute to differential target engagement relative to N-methyl [2].

Conformational ΔG
Reported
N-Et: 0.9 kcal/mol (eq)
N-Me: 0.65 kcal/mol
ΔΔG +0.25
Greater equatorial preference may influence aminooxy warhead presentation to ODC active site.
Dipole moment data; translation to enzyme kinetics requires direct measurement.
Conformational analysis Structure-based design Stereoelectronic effects

Chemoselective Reactivity for Oxime Ligation

O-Substituted hydroxylamines are established reagents for chemoselective oxime ligation with carbonyl compounds (aldehydes and ketones) under mild aqueous conditions, a reaction widely employed in bioconjugation, peptide stapling, and PROTAC linker chemistry [1]. Unlike acyclic O-alkyl hydroxylamines such as O-benzylhydroxylamine (logP ≈ 1.2) or O-ethylhydroxylamine (logP ≈ 0.2), O-(1-ethylpiperidin-3-yl)hydroxylamine embeds the reactive aminooxy group within a conformationally constrained piperidine ring . This integration of the reactive handle into a cyclic scaffold offers three differentiation points: (i) the piperidine nitrogen (pKa ~10.45 for the N-ethyl tertiary amine) contributes a protonation-state handle that can influence aqueous solubility and subcellular localization; (ii) the rigid 3-substituted piperidine restricts the conformational freedom of the aminooxy group compared to flexible-chain O-alkyl hydroxylamines, potentially reducing entropic penalties upon oxime bond formation; and (iii) the piperidine ring itself provides a vector for further derivatization distinct from the aminooxy warhead, enabling orthogonal functionalization strategies [2]. The N-ethyl substitution differentiates this compound from the N-benzyl and N-H piperidine aminooxy analogs by eliminating a potential metabolic labile site (N-dealkylation of benzyl) while retaining adequate lipophilicity for cellular uptake .

Oxime Ligation Scaffold
Context-dependent
Rigid cyclic piperidine
vs. flexible acyclic O-alkyl
Scaffold preorganization may reduce entropic penalty in chemoselective ligation reactions.
General cyclization entropy principle; conjugate kinetics not directly reported for this compound.
Chemoselective ligation Oxime conjugation Bioconjugation chemistry

Procurement-Driven Application Scenarios


ODC Inhibitor Lead Optimization in Oncology

CAS 1350738-80-5 serves as a direct starting point or intermediate for ODC inhibitor development, as established by its inclusion within the preferred genus of patent US5322852, where aminooxy piperidines demonstrate IC₅₀ values of 0.21–6.1 μM against rat liver ODC [1]. The N-ethyl substitution provides a quantifiable lipophilicity advantage (ΔlogP ≈ +0.43 vs. N-methyl analog) that medicinal chemists can exploit to tune cellular permeability while preserving the aminooxy warhead essential for PLP cofactor engagement in the ODC active site . Procurement of the 98%-purity grade (Leyan Product No. 1303216) minimizes impurity-driven assay artifacts during dose–response IC₅₀ determinations in cancer cell line proliferation assays .

Constrained Oxime Ligation for PROTAC Synthesis

The 3-aminooxy-1-ethylpiperidine scaffold of CAS 1350738-80-5 provides a rigid, cyclic O-substituted hydroxylamine for chemoselective oxime ligation with carbonyl-functionalized payloads, offering a distinct conformational profile compared to widely used flexible-chain O-benzylhydroxylamine or O-ethylhydroxylamine [1]. The N-ethyl tertiary amine (pKa ~10.45) contributes a protonatable handle under physiological conditions, enabling pH-dependent solubility modulation that is absent in simple O-alkyl hydroxylamines . In PROTAC linker chemistry, the constrained geometry of the 3-aminooxypiperidine may reduce the entropic penalty upon ternary complex formation relative to flexible linkers, potentially improving degradation efficiency—a hypothesis testable through comparative degradation kinetic assays (DC₅₀, Dₘₐₓ) .

SPR Studies on N-Alkyl Substituent Effects

For medicinal chemistry groups systematically profiling N-alkyl substituent effects on piperidine-based pharmacophores, O-(1-ethylpiperidin-3-yl)hydroxylamine constitutes an essential comparator that bridges the gap between the N-methyl congener (CAS 758660-29-6, MW 130.19) and bulkier N-isopropyl or N-benzyl analogs. The experimentally measured conformational ΔG of 0.9 kcal/mol for N-ethyl piperidines (vs. 0.65 kcal/mol for N-methyl) provides a structural basis for interpreting differential target engagement or selectivity profiles [1]. Parallel SPR experiments measuring logD₇.₄, kinetic solubility, and microsomal stability across the N-methyl, N-ethyl, and N-H series can quantitatively deconvolute the contributions of lipophilicity and conformational bias to observed pharmacological outcomes .

Polyamine Metabolism Probe for Antiparasitic Discovery

The aminooxy piperidine scaffold is implicated not only in oncology but also in antiparasitic applications, as the patent US5322852 specifies utility against protozoal infections including trypanosomiasis, malaria, and Pneumocystis carinii pneumonia via ODC inhibition [1]. O-(1-Ethylpiperidin-3-yl)hydroxylamine, with its balanced lipophilicity (logP ~1.43 for the piperidine core), may exhibit favorable permeability across protozoal membranes compared to the more polar N-methyl analog, making it a candidate probe for target engagement studies in Plasmodium or Trypanosoma models . The compound can be procured as a screening-ready building block for rapid derivatization into focused antiparasitic libraries .

Application
Selection Property
Validation Focus
ODC inhibitor optimization studies
Aminooxy warhead with N-ethyl lipophilicity
ODC IC₅₀ profiling in cancer cell models
PROTAC linker chemistry
Rigid cyclic aminooxy scaffold
Conjugate geometry and ternary complex kinetics
Structure-property relationship (SPR) profiling
N-ethyl vs. N-methyl comparative scaffold
Lipophilicity and conformational bias quantification
Antiparasitic target engagement screening
Balanced lipophilicity and ODC inhibition context
Permeability and potency in protozoal models
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